molecular formula C12H11NO3 B14712500 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione CAS No. 22903-03-3

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione

Cat. No.: B14712500
CAS No.: 22903-03-3
M. Wt: 217.22 g/mol
InChI Key: OPJZJHGXGWFRPS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with ethanol under acidic conditions to introduce the ethoxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is unique due to its specific combination of an ethoxy group and a phenyl group attached to the pyrrole ring.

Properties

CAS No.

22903-03-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-ethoxy-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-2-16-10-9(11(14)13-12(10)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14,15)

InChI Key

OPJZJHGXGWFRPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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